molecular formula C15H15F3N4O2 B6929876 N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

Cat. No.: B6929876
M. Wt: 340.30 g/mol
InChI Key: ACYVSKHNBWZZCY-UHFFFAOYSA-N
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Description

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide is a complex organic compound that features a pyrano-pyridine core structure fused with a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c1-9-4-13(15(16,17)18)21-22(9)7-14(23)20-11-5-10-8-24-3-2-12(10)19-6-11/h4-6H,2-3,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYVSKHNBWZZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC3=C(CCOC3)N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation reactions . The reaction conditions often include the use of catalysts such as N-heterocyclic carbenes and mild oxidative conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the optimization of reaction conditions and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide is unique due to its combination of a pyrano-pyridine core with a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

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